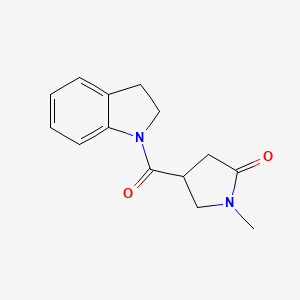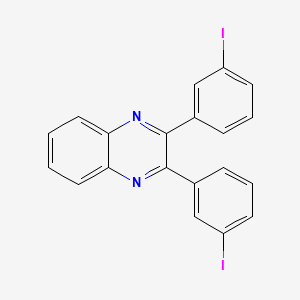![molecular formula C15H19NO5 B5114416 4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione](/img/structure/B5114416.png)
4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione is a complex organic compound with a molecular formula of C15H23NO4 This compound is known for its unique structure, which includes a piperidine ring and a cyclohexyl group with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione typically involves multiple steps. One common method includes the reaction of 3,5-dimethyl-2,6-dioxocyclohexanone with piperidine-2,6-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Advanced purification techniques such as chromatography may be employed to isolate the compound from any by-products.
化学反応の分析
Types of Reactions
4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
科学的研究の応用
4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function or signaling.
類似化合物との比較
Similar Compounds
Cycloheximide: A compound with a similar piperidine-2,6-dione structure, known for its antibiotic properties.
2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester: Another related compound with similar functional groups.
Uniqueness
4-[2-(3,5-Dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.
特性
IUPAC Name |
4-[2-(3,5-dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-7-3-8(2)15(21)13(14(7)20)10(17)4-9-5-11(18)16-12(19)6-9/h7-9,13H,3-6H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVJIIFHRADPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C(C1=O)C(=O)CC2CC(=O)NC(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Chlorophenyl)-6-hydroxy-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B5114338.png)
![N-benzyl-3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5114345.png)
![N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide](/img/structure/B5114348.png)
![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5114353.png)

![1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5114360.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5114377.png)

![5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5114404.png)
![N-[2-(3-methoxyphenoxy)ethyl]-N'-phenyloxamide](/img/structure/B5114406.png)

![2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B5114419.png)
![methyl 2-methyl-5-oxo-6-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5114424.png)
![N-cyclopropyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5114432.png)
